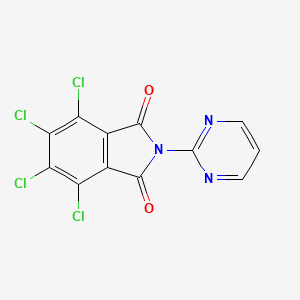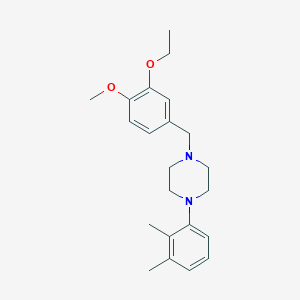
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione, also known as TCID, is a chemical compound with a molecular formula of C12H4Cl4N2O2. It is a synthetic organic compound that has been the focus of scientific research for its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PPO by binding to its active site and preventing the conversion of protoporphyrinogen to protoporphyrin, which is a crucial step in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In cancer cells, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In plants, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione causes chlorosis, or yellowing of the leaves, and necrosis, or tissue death. In animals, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity, with no significant adverse effects observed in acute toxicity studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific in its mode of action, making it a valuable tool for studying the role of PPO in plant physiology. However, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has some limitations, including its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several potential future directions for research on 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective PPO inhibitors for use as herbicides. Another area of interest is the investigation of 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione may have applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Métodos De Síntesis
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2,4,5,6-tetrachloropyrimidine with phthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use as a herbicide due to its ability to inhibit the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-2-pyrimidin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl4N3O2/c13-6-4-5(7(14)9(16)8(6)15)11(21)19(10(4)20)12-17-2-1-3-18-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJVRQXBAPCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-(2-methoxyethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6005646.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)